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Compound of Interest

Compound Name: ST4206

Cat. No.: B611020 Get Quote

This guide provides a detailed comparison of the pharmacological activities of two adenosine

A2A receptor antagonists, ST4206 and ST3932. Both compounds are metabolites of the parent

compound ST1535 and have been investigated for their potential therapeutic effects in non-

dopaminergic treatment of Parkinson's disease. This document is intended for researchers,

scientists, and professionals in the field of drug development.

In Vitro Pharmacological Profile
Both ST4206 and ST3932 exhibit high affinity and antagonist activity at the human adenosine

A2A receptor. The following table summarizes their in vitro binding affinity (Ki) and functional

potency (IC50) in inhibiting agonist-induced cAMP accumulation.

Compound
Adenosine A2A
Receptor Affinity
(Ki, nM)

Adenosine A1
Receptor Affinity
(Ki, nM)

Functional Potency
(IC50, nM)

ST4206 12 >1000 990

ST3932 8 33 450

Data sourced from

Stasi MA, et al. Eur J

Pharmacol. 2015.[1]
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In Vivo Pharmacological Activity
The in vivo efficacy of ST4206 and ST3932 has been evaluated in established animal models

of Parkinson's disease. These studies demonstrate that both compounds can effectively

modulate motor function, suggesting their potential as therapeutic agents.

Effect on Haloperidol-Induced Catalepsy in Mice
Oral administration of both ST4206 and ST3932 was shown to antagonize catalepsy induced

by the dopamine D2 receptor antagonist haloperidol. This effect is indicative of their ability to

counteract motor deficits associated with dopamine depletion.

Potentiation of L-DOPA-Induced Contralateral Rotations
in Rats
In the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, intraperitoneal

administration of ST4206 and ST3932 significantly potentiated the number of contralateral

rotations induced by L-DOPA.[1] This suggests a synergistic effect with dopamine replacement

therapy.

Stimulation of Motor Activity in Mice
Oral administration of both compounds led to an increase in spontaneous motor activity in

mice, further supporting their role in enhancing motor function.[1]

Signaling Pathway of Adenosine A2A Receptor
Antagonism
ST4206 and ST3932 exert their pharmacological effects by blocking the adenosine A2A

receptor, which is highly expressed in the basal ganglia, a key brain region for motor control. In

Parkinson's disease, the depletion of dopamine leads to an overactivity of the indirect pathway

of the basal ganglia, which is partly mediated by adenosine A2A receptors. By antagonizing

these receptors, ST4206 and ST3932 can reduce the inhibitory output of the indirect pathway,

thereby improving motor function.
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Caption: Signaling pathway of adenosine A2A receptor antagonism by ST4206 and ST3932.

Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the

pharmacological activity of ST4206 and ST3932, as described in the cited literature.

In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the compounds for adenosine A1 and A2A

receptors.

Method: Radioligand binding assays were performed using membranes from cells

expressing human recombinant adenosine A1 or A2A receptors. The ability of ST4206 and

ST3932 to displace a specific radioligand (e.g., [3H]ZM241385 for A2A receptors) was

measured at various concentrations.

Data Analysis: Ki values were calculated using the Cheng-Prusoff equation.
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Caption: Workflow for the in vitro receptor binding assay.

In Vivo Haloperidol-Induced Catalepsy Model
Objective: To assess the ability of the compounds to reverse motor deficits.

Animals: Male CD-1 mice.
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Method: Catalepsy was induced by intraperitoneal (i.p.) injection of haloperidol. ST4206,

ST3932, or vehicle was administered orally at various doses prior to the assessment of

catalepsy. The duration of catalepsy was measured at different time points.

Data Analysis: The cataleptic score or the time the animal remained in an imposed posture

was recorded and compared between treatment groups.
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Caption: Workflow for the haloperidol-induced catalepsy model.

Conclusion
Both ST4206 and ST3932 are potent and selective antagonists of the adenosine A2A receptor

with demonstrated efficacy in preclinical models of Parkinson's disease. ST3932 displays a

slightly higher affinity for the A2A receptor and greater potency in functional assays compared

to ST4206.[1] However, both compounds exhibit a favorable pharmacological profile,

suggesting their potential for further development as non-dopaminergic therapies for

Parkinson's disease. The choice between these two compounds for future clinical investigation

would likely depend on a more extensive evaluation of their pharmacokinetic properties, safety

profiles, and metabolic stability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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